Unmatched MMP-7 Potency: Sub-Nanomolar IC50 Significantly Exceeds Other MMP-7 Inhibitors
TP0628103 demonstrates exceptionally high potency against human MMP-7 with an IC50 of 0.17 nM, which is markedly lower than other reported MMP-7 inhibitors such as MMP-7-IN-1 (IC50 = 10 nM) and the broad-spectrum inhibitor Marimastat (IC50 = 13-16 nM) [1][2].
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 0.17 nM |
| Comparator Or Baseline | MMP-7-IN-1: 10 nM; Marimastat: 13 nM; Batimastat: 6 nM |
| Quantified Difference | TP0628103 is ~59-fold more potent than MMP-7-IN-1 and ~76-fold more potent than Marimastat against human MMP-7. |
| Conditions | In vitro enzyme inhibition assay using recombinant human MMP-7. |
Why This Matters
The sub-nanomolar potency enables the use of lower, more selective concentrations in complex biological models, minimizing off-target engagement and improving assay signal-to-noise ratios.
- [1] Oka Y, Abe-Sato K, Tabuse H, Yasukawa Y, Yahara T, Nishimoto T, Kamitani M, Fukunaga T, Ochiai N, Kumasaka-Abe T, Hitaka K, Gunji E, Ohara H, Takeda T, Kojima N, Asami T. Discovery of TP0628103: A Highly Potent and Selective MMP-7 Inhibitor with Reduced OATP-Mediated Clearance Designed by Shifting Isoelectric Points. J Med Chem. 2024 Jan 12;67(2):1406-1420. View Source
- [2] MedChemExpress. MMP-7-IN-1 product datasheet. View Source
